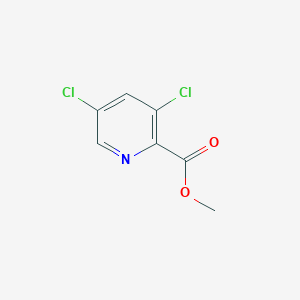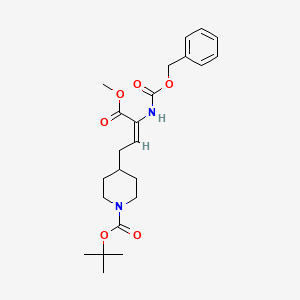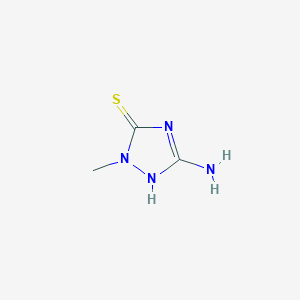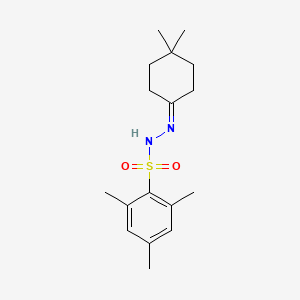
Methyl 3,5-dichloropicolinate
Descripción general
Descripción
Methyl 3,5-dichloropicolinate (MDC) is a synthetic compound that has been used for a variety of scientific research applications. It is a colorless, crystalline solid with a molecular weight of 310.46 g/mol. MDC has been found to have a variety of biochemical and physiological effects, and has been used in lab experiments to study a variety of topics.
Aplicaciones Científicas De Investigación
1. Herbicide and Pesticide Research
Methyl 3,5-dichloropicolinate is closely related to compounds used in herbicides and pesticides. For instance, 3,5-Dichlorophenyl methyl sulfide, a related compound, has been studied for its effects on liver microsomes and its role in inducing certain enzymes in rats (Kimura, Kawai, Sato, Aimoto, & Murata, 1983). Similarly, research on methyl parathion, an organophosphorus pesticide, has explored its degradation using hydrodynamic cavitation, demonstrating potential for pollution mitigation (Patil & Gogate, 2012).
2. Soil and Environmental Studies
Studies have also been conducted on compounds similar to this compound, like methyl bromide and 1,3-dichloropropene, focusing on their fate in soil and their use as soil fumigants. These studies are crucial for understanding the environmental impact and the effectiveness of these compounds in agriculture (Chellemi et al., 2011).
3. Biological and Molecular Studies
Methyl 3,5-di-caffeoylquinate, a structurally relatedcompound, has been investigated for its effects on melanogenesis in murine B16F10 melanoma cells. This research is significant for understanding the molecular mechanisms of skin pigmentation and potential treatments for related disorders (Hyo Jung Kim et al., 2015).
4. Alternatives to Harmful Chemicals
Research on alternatives to harmful chemicals like methyl bromide has led to the study of 1,3-dichloropropene and its combination with other compounds for soil disinfection, highlighting the search for safer and more effective agricultural practices (Mao et al., 2012).
5. Analytical Chemistry and Biomonitoring
The development of analytical methods for detecting compounds such as dichloroanilines in human urine, which are markers of exposure to non-persistent pesticides, represents an important aspect of biomonitoring and public health (Turci et al., 2006).
Propiedades
IUPAC Name |
methyl 3,5-dichloropyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO2/c1-12-7(11)6-5(9)2-4(8)3-10-6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBQBPKUDXAELAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=N1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00279996 | |
| Record name | Methyl 3,5-dichloropicolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00279996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5439-08-7 | |
| Record name | 5439-08-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15054 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 3,5-dichloropicolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00279996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















